molecular formula C15H13F2NO B239618 N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

Número de catálogo B239618
Peso molecular: 261.27 g/mol
Clave InChI: XDMOEQIUFPKJDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, DFP-10825 has been the subject of extensive research in recent years due to its potential therapeutic applications.

Mecanismo De Acción

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide selectively inhibits the activity of PKCs by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKCs by diacylglycerol (DAG) and other signaling molecules, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing tumor growth and metastasis, reducing amyloid plaque formation in Alzheimer's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing the development of diabetic complications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its high selectivity for PKCs, which allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, including:
1. Further studies on the efficacy of this compound in different types of cancer and in combination with other chemotherapeutic agents.
2. Studies on the potential use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
3. Studies on the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
4. Studies on the potential use of this compound in combination with other PKC inhibitors or other signaling pathway inhibitors.
5. Further studies on the safety and toxicity of this compound in animal models and in clinical trials.
In conclusion, this compound is a potent and selective inhibitor of PKCs that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound and to address its limitations and safety concerns.

Métodos De Síntesis

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.

Aplicaciones Científicas De Investigación

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, PKCs are overexpressed and play a crucial role in tumor growth and metastasis. Therefore, inhibiting PKCs with this compound has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
In Alzheimer's disease, PKCs are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of the disease. This compound has been shown to reduce the formation of these plaques and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, PKCs are involved in the development of diabetic complications, such as retinopathy, neuropathy, and nephropathy. This compound has been shown to reduce the development of these complications in animal models of diabetes.

Propiedades

Fórmula molecular

C15H13F2NO

Peso molecular

261.27 g/mol

Nombre IUPAC

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

Clave InChI

XDMOEQIUFPKJDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

SMILES canónico

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.